![molecular formula C13H21Cl3N2 B6281997 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride CAS No. 1266691-83-1](/img/no-structure.png)
1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride
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Description
1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride, also known as meta-Chlorophenylpiperazine (mCPP), is a piperazine derivative . It is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Neuropharmacology
1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride, also known as m-CPP, has been studied for its effects on the serotonin 2C receptor (5-HT2CR). Activation of this receptor can attenuate the behavioral and neurochemical effects of cocaine, suggesting potential applications in addiction therapy and understanding drug abuse mechanisms .
Analytical Chemistry
m-CPP is used in the determination of designer piperazines in urine specimens using techniques like GC-MS and LC-ESI-MS. This application is crucial for forensic toxicology and drug monitoring .
Antimicrobial Research
The compound has been utilized to investigate the in vitro efficacy of newly synthesized fluoroquinolones against Philasterides dicentrarchi, indicating its role in developing treatments for infections caused by this parasite .
Neurotransmitter Transporter Research
m-CPP is a known ligand for dopamine transporters, with high selectivity and potency. This makes it valuable for studying neurological disorders and developing drugs targeting dopamine-related pathways .
Metabolism Studies
m-CPP is a metabolite of the antidepressant drug trazodone. Research into its formation and kinetics can provide insights into drug metabolism and the role of cytochrome P450 enzymes in this process .
Designer Drug Analysis
Studies on the metabolism and toxicological analysis of m-CPP in rat urine help understand the pharmacokinetics and potential risks associated with this designer drug .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride involves the reaction of 2-chlorophenylpropylamine with piperazine followed by the formation of dihydrochloride salt.", "Starting Materials": [ "2-chlorophenylpropylamine", "piperazine", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "2-chlorophenylpropylamine is reacted with piperazine in the presence of sodium hydroxide to form 1-[3-(2-chlorophenyl)propyl]piperazine.", "The resulting compound is then treated with hydrochloric acid to form 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride.", "The dihydrochloride salt is isolated by filtration and washed with water and ethyl acetate to obtain the final product." ] } | |
CAS RN |
1266691-83-1 |
Product Name |
1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride |
Molecular Formula |
C13H21Cl3N2 |
Molecular Weight |
311.7 |
Purity |
90 |
Origin of Product |
United States |
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